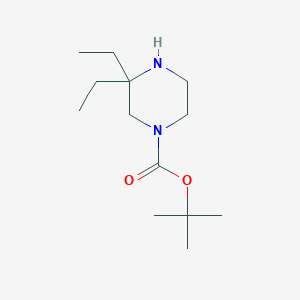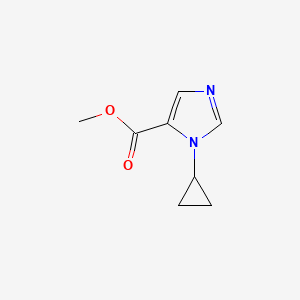![molecular formula C7H4ClFN2O2S B12819531 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B12819531.png)
5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride is a chemical compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various fields due to their versatile chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to a pre-formed benzimidazole ring. One common method includes the reaction of 5-fluoro-1H-benzo[d]imidazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Transition metal catalysts such as palladium or nickel are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are typically used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed through coupling reactions, leading to more complex molecular structures.
Applications De Recherche Scientifique
5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1H-benzo[d]imidazole-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
5-Bromo-1H-benzo[d]imidazole-2-sulfonyl chloride: Contains a bromine atom instead of fluorine.
1H-benzo[d]imidazole-2-sulfonyl chloride: Lacks the halogen substituent.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride imparts unique properties such as increased reactivity and stability compared to its chloro and bromo analogs. This makes it particularly useful in applications requiring high reactivity and selectivity.
Propriétés
Formule moléculaire |
C7H4ClFN2O2S |
|---|---|
Poids moléculaire |
234.64 g/mol |
Nom IUPAC |
6-fluoro-1H-benzimidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClFN2O2S/c8-14(12,13)7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) |
Clé InChI |
QSYMNGOAFMVLOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)NC(=N2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


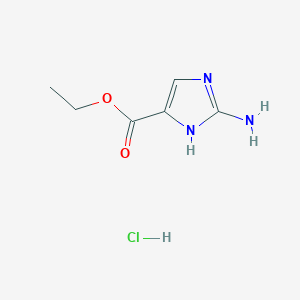
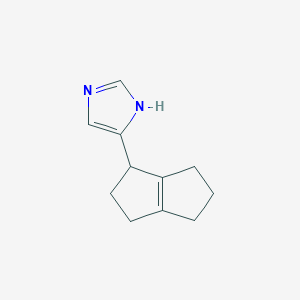
![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
![2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid](/img/structure/B12819484.png)
![potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819488.png)

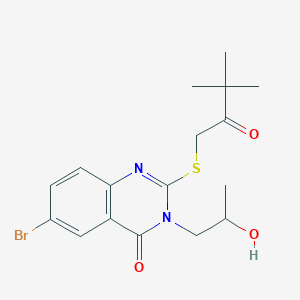
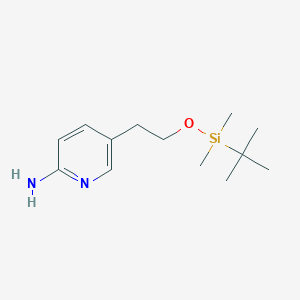
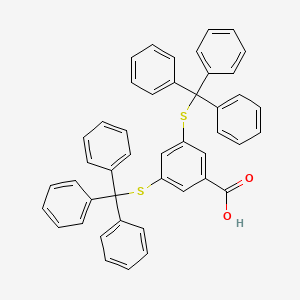
![(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B12819508.png)
